[(4-Chlorophenyl)methyl](4-methoxybutyl)amine
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Overview
Description
(4-Chlorophenyl)methylamine is an organic compound with the molecular formula C12H18ClNO. This compound features a chlorophenyl group attached to a methoxybutylamine chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with 4-methoxybutylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of (4-Chlorophenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines .
Scientific Research Applications
(4-Chlorophenyl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)methylamine
- (4-Chlorophenyl)methylamine
- (4-Chlorophenyl)methylamine
Uniqueness
(4-Chlorophenyl)methylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxybutylamine chain provides unique reactivity and interaction potential compared to other similar compounds .
Properties
Molecular Formula |
C12H18ClNO |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methoxybutan-1-amine |
InChI |
InChI=1S/C12H18ClNO/c1-15-9-3-2-8-14-10-11-4-6-12(13)7-5-11/h4-7,14H,2-3,8-10H2,1H3 |
InChI Key |
FPKAQZRGMBDVGL-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCNCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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